molecular formula C11H19NO2 B1599918 tert-Butyl cyclohex-2-en-1-ylcarbamate CAS No. 91230-16-9

tert-Butyl cyclohex-2-en-1-ylcarbamate

Cat. No.: B1599918
CAS No.: 91230-16-9
M. Wt: 197.27 g/mol
InChI Key: IGUWAWPWEGILKR-UHFFFAOYSA-N
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Description

tert-Butyl cyclohex-2-en-1-ylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a cyclohexene ring and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclohex-2-en-1-ylcarbamate typically involves the reaction of cyclohex-2-en-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohex-2-en-1-amine+tert-Butyl chloroformatetert-Butyl cyclohex-2-en-1-ylcarbamate+HCl\text{Cyclohex-2-en-1-amine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Cyclohex-2-en-1-amine+tert-Butyl chloroformate→tert-Butyl cyclohex-2-en-1-ylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl cyclohex-2-en-1-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, alcohols)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted carbamates

Scientific Research Applications

tert-Butyl cyclohex-2-en-1-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl cyclohex-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition or activation. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyclohexene ring.

    Cyclohex-2-en-1-ylcarbamate: Similar in structure but lacks the tert-butyl group.

    tert-Butyl N-cyclohex-2-en-1-ylcarbamate: A positional isomer with different substitution patterns on the cyclohexene ring.

Uniqueness: tert-Butyl cyclohex-2-en-1-ylcarbamate is unique due to the presence of both the tert-butyl group and the cyclohexene ring, which impart distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl N-cyclohex-2-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWAWPWEGILKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434132
Record name tert-Butyl cyclohex-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91230-16-9
Record name tert-Butyl cyclohex-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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